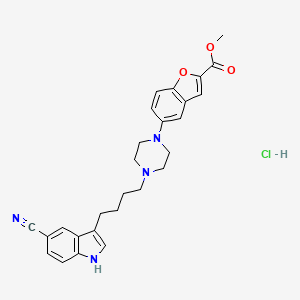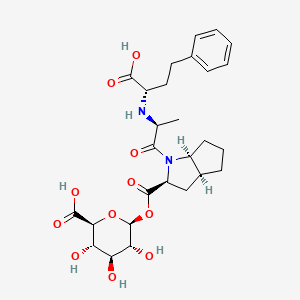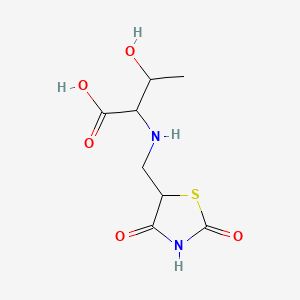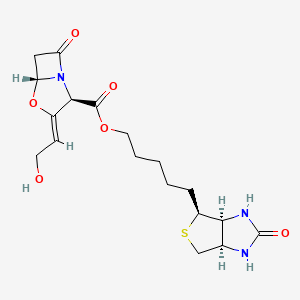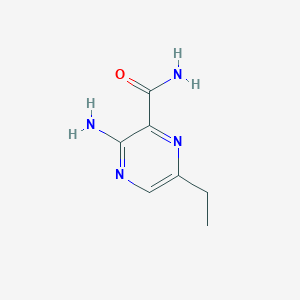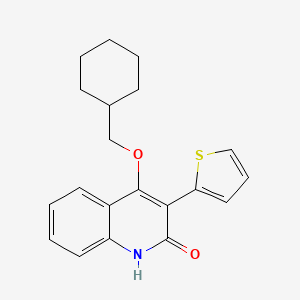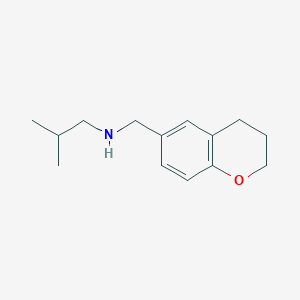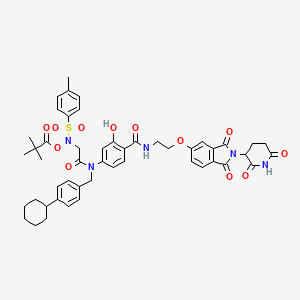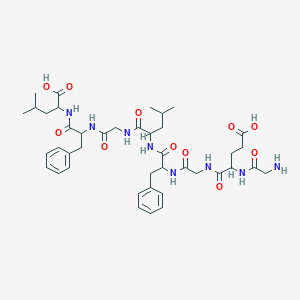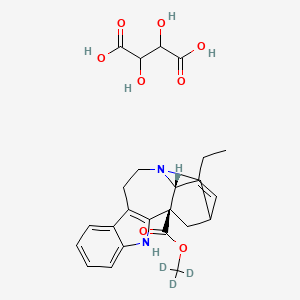
Catharanthine-d3 Tartrate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Catharanthine-d3 Tartrate Salt is a stable isotope-labeled compound with the molecular formula C21H21D3N2O2 (C4H6O6). It is a derivative of catharanthine, an indole alkaloid found in the plant Catharanthus roseus. This compound is primarily used in scientific research due to its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Catharanthine-d3 Tartrate Salt can be synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the catharanthine molecule. The synthetic route typically involves the following steps:
Deuterium Exchange Reaction: The introduction of deuterium atoms into the catharanthine molecule is achieved through a deuterium exchange reaction. This reaction is carried out under specific conditions to ensure the selective incorporation of deuterium atoms.
Formation of Tartrate Salt: The deuterated catharanthine is then reacted with tartaric acid to form the tartrate salt. This step involves the use of appropriate solvents and reaction conditions to obtain the desired product.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: Sourcing and preparation of high-purity catharanthine and deuterium sources.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize yield.
Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Catharanthine-d3 Tartrate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
Catharanthine-d3 Tartrate Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacological research to explore its potential therapeutic effects and drug interactions.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Catharanthine-d3 Tartrate Salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Microtubule Inhibition: Disrupting the formation of microtubules, which are essential for cell division.
Enzyme Inhibition: Inhibiting enzymes involved in key metabolic pathways, leading to altered cellular functions.
Signal Transduction Modulation: Affecting signal transduction pathways, which regulate various cellular processes.
Comparaison Avec Des Composés Similaires
Catharanthine-d3 Tartrate Salt can be compared with other similar compounds, such as:
Vinblastine: Another indole alkaloid with similar microtubule-inhibiting properties.
Vincristine: A compound with comparable therapeutic applications in cancer treatment.
Vindoline: A related alkaloid with distinct biological activities.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis of molecular interactions.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and stable isotope labeling make it an invaluable tool for researchers in chemistry, biology, medicine, and industry. The compound’s ability to undergo diverse chemical reactions and its distinct mechanism of action further enhance its utility in scientific research.
Propriétés
Formule moléculaire |
C25H30N2O8 |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;trideuteriomethyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13?,19-,21+;/m1./s1/i2D3; |
Clé InChI |
JYBKPXVXYJDIFX-CCJXSWAMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)[C@]12CC3CN([C@@H]1C(=C3)CC)CCC4=C2NC5=CC=CC=C45.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13859439.png)

